molecular formula C10H18O B13274750 1-Butylcyclopentane-1-carbaldehyde

1-Butylcyclopentane-1-carbaldehyde

Cat. No.: B13274750
M. Wt: 154.25 g/mol
InChI Key: KMVGNQVPGOTOPE-UHFFFAOYSA-N
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Description

1-Butylcyclopentane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes It consists of a cyclopentane ring substituted with a butyl group and an aldehyde functional group at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with butyl bromide in the presence of a strong base such as sodium hydride. The resulting 1-butylcyclopentanone is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation and oxidation steps, ensuring efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-Butylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The butyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles

Major Products Formed:

    Oxidation: 1-Butylcyclopentane-1-carboxylic acid

    Reduction: 1-Butylcyclopentane-1-methanol

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

1-Butylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of novel compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and cycloalkanes.

    Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-butylcyclopentane-1-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

    Cyclopentane-1-carbaldehyde: Lacks the butyl group, making it less hydrophobic and potentially less reactive in certain contexts.

    1-Butylcyclohexane-1-carbaldehyde: Contains a cyclohexane ring instead of a cyclopentane ring, which may affect its steric and electronic properties.

    1-Butylcyclopentane-1-methanol:

Uniqueness: 1-Butylcyclopentane-1-carbaldehyde is unique due to the presence of both a butyl group and an aldehyde functional group on a cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-butylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-2-3-6-10(9-11)7-4-5-8-10/h9H,2-8H2,1H3

InChI Key

KMVGNQVPGOTOPE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCC1)C=O

Origin of Product

United States

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